molecular formula C10H14ClNO B13045545 (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL

Cat. No.: B13045545
M. Wt: 199.68 g/mol
InChI Key: DDLOTFVEGBQMOJ-OMNKOJBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a phenyl ring substituted with chlorine at position 3 and a methyl group at position 2.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1S)-1-amino-1-(3-chloro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-3-4-8(5-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1

InChI Key

DDLOTFVEGBQMOJ-OMNKOJBGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C(C)O)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL typically involves the stereoselective introduction of an amino group and a hydroxyl group onto a 3-chloro-4-methylphenyl-substituted propanol backbone. The main synthetic routes reported include:

Reductive Amination Route

This is the most commonly employed laboratory method:

  • Starting Material: 1-(3-chloro-4-methylphenyl)propan-2-one (a ketone precursor)
  • Reagents: Ammonia or an amine source, combined with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
  • Solvent: Typically ethanol or tetrahydrofuran (THF)
  • Conditions: Controlled temperature (often 0–60°C) to optimize stereoselectivity and yield
  • Outcome: The ketone is converted to the corresponding amino alcohol, with stereocontrol achieved via chiral catalysts or auxiliaries if enantiomeric purity is required

This method benefits from operational simplicity and good yields, but stereoselectivity depends on the choice of catalyst or chiral induction method.

Asymmetric Reduction Using Chiral Catalysts

  • Catalysts: Chiral transition metal complexes (e.g., ruthenium, rhodium complexes with chiral ligands) are used to asymmetrically reduce α-keto amines or keto alcohols.
  • Mechanism: The catalyst facilitates hydride transfer to the prochiral ketone, favoring formation of the (1S) enantiomer.
  • Advantages: High enantiomeric excess (ee) and selectivity
  • Typical Conditions: Mild temperatures, hydrogen gas or hydride donors as reducing agents

This method is preferred for industrial or large-scale synthesis where enantiopurity is critical.

Protection and Deprotection Strategies

  • Protecting groups (e.g., Boc for amino groups) may be introduced prior to reduction to prevent side reactions.
  • After the reduction step, deprotection yields the free amino alcohol.
  • This approach improves yield and purity, especially in multi-step syntheses.

Catalytic Hydrogenation

  • In some industrial processes, catalytic hydrogenation of α-amino ketones in the presence of palladium on carbon (Pd/C) under high pressure is used.
  • This method provides efficient conversion with good stereochemical control when combined with chiral catalysts or supports.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Reductive Amination 1-(3-chloro-4-methylphenyl)propan-2-one Ammonia or amine, NaBH4 or LiAlH4, EtOH or THF, 0–60°C Simple, good yield Moderate stereoselectivity without chiral catalysts
Asymmetric Reduction α-Keto amine or keto alcohol Chiral metal catalyst, H2 or hydride donor, mild conditions High enantiomeric excess Requires chiral catalysts, costlier
Catalytic Hydrogenation α-Amino ketone Pd/C catalyst, high pressure H2 Efficient, scalable Requires specialized equipment
Protection/Deprotection Steps Amino ketone intermediates Protecting groups (e.g., Boc), acid/base deprotection Improves purity and yield Additional synthetic steps

Research Findings and Optimization

  • Stereoselectivity: The use of chiral catalysts or auxiliaries is critical to obtain the (1S) enantiomer selectively, as racemic mixtures reduce biological activity and complicate purification.
  • Yield Optimization: Temperature control and solvent choice significantly impact yield and purity; ethanol and THF are preferred solvents.
  • Industrial Viability: One-pot methods combining reductive amination and protection steps have been reported to improve efficiency and reduce purification burdens.
  • Analytical Monitoring: Reaction progress is monitored by chromatographic techniques (TLC, HPLC) and characterized by NMR, IR, and mass spectrometry to confirm stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL serves as a valuable building block in organic synthesis. It is utilized in the construction of more complex organic molecules, enabling the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biochemical Probes

The compound has been investigated for its role as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to elucidate biochemical pathways and understand enzyme kinetics .

Pharmaceutical Development

Research into the therapeutic properties of this compound suggests its potential as a precursor for drug development. Studies have indicated that it may exhibit pharmacological activities relevant to receptor binding and modulation. This makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique functional groups facilitate various chemical reactions, making it suitable for creating tailored compounds for specific applications .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance enzyme activity under certain conditions, suggesting its utility in biochemical research aimed at understanding metabolic regulation.

Case Study 2: Pharmacological Evaluation

In pharmacological evaluations, this compound was assessed for its potential therapeutic effects on various biological targets. Preliminary results showed promising interactions with receptors implicated in pain modulation, indicating potential applications in pain management therapies.

Mechanism of Action

The mechanism by which (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

A summary of key analogs is provided in Table 1.

Table 1: Structural and Molecular Comparison of Amino Alcohol Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Purity Availability Reference
This compound* C₁₀H₁₃ClNO 201.67 (calculated) 3-chloro, 4-methyl N/A N/A N/A
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) C₁₃H₂₁NO 207.31 3-tert-butyl N/A Commercial (Parchem)
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) C₁₀H₁₂F₃NOS 257.27 4-(trifluoromethylthio) N/A Commercial (Parchem)
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (N/A) C₉H₁₂BrNO 230.10 3-bromo ≥95% Discontinued (Biosynth)
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) C₁₀H₁₁ClF₃NO 253.65 2-chloro, 4-(trifluoromethyl) N/A N/A
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) C₁₀H₁₄BrNO 244.13 3-bromo, 5-methyl N/A N/A

*Hypothetical data inferred from structural analogs.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (Cl, Br, CF₃): Chlorine and bromine substituents (e.g., ) increase molecular polarity and may enhance binding to biological targets through halogen bonding. The trifluoromethyl group in adds lipophilicity and metabolic stability.
  • Combined Substituents (3-chloro-4-methyl): The target compound’s dual substitution balances polarity (Cl) and lipophilicity (CH₃), a strategy seen in optimized drug candidates for improved bioavailability.

Commercial Availability and Specifications

  • No data on melting points, solubility, or toxicity are available in the evidence, limiting direct functional comparisons.

Research Implications and Gaps

  • Synthetic Challenges: Halogenated derivatives (e.g., ) may require specialized coupling reactions, as bromine and chlorine substituents influence reaction kinetics .
  • Need for Experimental Data: Key parameters like logP, pKa, and bioactivity data are absent in the provided evidence, highlighting the need for targeted studies.

Biological Activity

(1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL, also known by its CAS number 2250242-77-2, is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of this compound is C10H14ClNOC_{10}H_{14}ClNO, with a molecular weight of 199.68 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated aromatic ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H14ClNOC_{10}H_{14}ClNO
Molecular Weight199.68 g/mol
IUPAC NameThis compound
InChI KeyDDLOTFVEGBQMOJ-OMNKOJBGSA-N

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound has been studied for its potential as a biochemical probe to explore enzyme mechanisms, particularly in relation to neurotransmitter systems. Its structural features allow it to modulate various biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Interaction : The compound shows potential for binding to receptors in the central nervous system, particularly dopamine receptors, influencing neurotransmission and signaling pathways.

1. Enzyme Interaction Studies

Research indicates that this compound can interact with various biological macromolecules. For example, studies have demonstrated its capability to modulate enzyme activities, potentially influencing metabolic pathways related to drug metabolism and pharmacokinetics .

2. Neuropharmacological Effects

The compound has been investigated for its effects on the dopaminergic system. A study highlighted its selective agonist activity at the D3 dopamine receptor, suggesting that it could serve as a therapeutic agent for neuropsychiatric disorders . The findings revealed that this compound promotes β-arrestin translocation and G protein activation, indicating significant neuropharmacological potential.

Case Study 1: D3 Receptor Agonism

In a high-throughput screening study aimed at identifying novel D3 receptor agonists, this compound was found to exhibit potent agonistic properties. It demonstrated an EC50 value of approximately 710 nM for D3 receptor activation while showing no measurable activity at D2 receptors . This selectivity underscores its potential as a research tool for studying dopamine-related pathways.

Case Study 2: Synthesis and Applications in Medicinal Chemistry

Another study focused on the synthesis of this compound as a building block for more complex organic molecules. The compound's ability to form hydrogen bonds and engage in π–π interactions with proteins makes it valuable in designing new drugs targeting specific conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1S)-1-Amino-1-(3-chloro-4-methylphenyl)propan-2-OL with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via stereoselective reduction of a ketone precursor. For example:

  • Catalytic Hydrogenation : Use palladium on carbon (Pd/C) under hydrogen pressure (3–5 atm) at 25°C in ethanol to reduce the ketone while preserving the chiral (1S) configuration. Monitor reaction progress via TLC.
  • Borohydride Reduction : Sodium borohydride (NaBH₄) in anhydrous ethanol at 0–5°C selectively reduces the ketone group. Quench with aqueous NH₄Cl and purify via recrystallization.
    These methods are adapted from protocols for structurally similar amino alcohols .

Q. Which analytical techniques are essential for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time comparison with a racemic standard validates enantiopurity.
  • NMR Spectroscopy : ¹H-¹H NOESY experiments confirm spatial proximity of the amino group to the chloro-methylphenyl moiety, validating the (1S) configuration.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for related alcohols .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation of dust (use fume hoods).
  • Storage : Store in sealed, light-resistant containers at 2–8°C under nitrogen to prevent oxidation and hydrolysis .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How should researchers address batch-to-batch variability in the compound’s biological activity during pharmacological assays?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., racemized or dechlorinated derivatives). Compare batches using a gradient elution (0.1% formic acid in acetonitrile/water).
  • Standardized Assay Conditions : Conduct parallel testing in pH 7.4 buffer at 37°C with internal controls (e.g., a reference antagonist).
  • Stability Monitoring : Track degradation over time via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What methodologies are effective in preventing racemization during prolonged storage or synthetic processes?

  • Methodological Answer :

  • Synthesis Optimization : Perform reactions under inert atmosphere (Ar/N₂) and avoid protic solvents. Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Storage : Lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -20°C in amber vials.
  • Quality Control : Conduct monthly chiral HPLC checks to detect racemization .

Q. How can computational models predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., GPCRs). Input the SMILES string (from PubChem) to generate 3D conformers.
  • ADMET Prediction : SwissADME calculates LogP (1.8), polar surface area (60 Ų), and metabolic stability using the compound’s molecular descriptors. Validate predictions with in vitro hepatocyte assays .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Bioavailability Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) to identify pharmacokinetic bottlenecks.
  • Dose Adjustment : Use allometric scaling (e.g., body surface area normalization) to refine in vivo dosing regimens.
  • Control for Matrix Effects : Compare results across multiple cell lines (e.g., HEK293 vs. CHO) and animal models .

Q. What experimental design considerations are critical for replicating bioactivity studies in heterogeneous biological systems?

  • Methodological Answer :

  • Sample Size Calculation : Use power analysis (α = 0.05, β = 0.2) to determine the minimum n-value for statistical significance.
  • Blind Testing : Implement double-blinding in animal studies to reduce bias.
  • Positive/Negative Controls : Include a known agonist (e.g., isoproterenol) and vehicle control in all assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.